
2-Amino-2-methyldodec-11-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-methyldodec-11-enoic acid is an organic compound with the molecular formula C13H25NO2. It is a derivative of amino acids and features a unique structure with an amino group, a methyl group, and a dodec-11-enoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyldodec-11-enoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable amino acid precursor followed by a series of functional group transformations. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process might also involve purification steps such as crystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-methyldodec-11-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of N-alkylated derivatives
Wissenschaftliche Forschungsanwendungen
2-Amino-2-methyldodec-11-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Amino-2-methyldodec-11-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity and downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-methylhexanoic acid
- 2-Amino-2-methyloctanoic acid
- 2-Amino-2-methyldecanoic acid
Comparison
Compared to these similar compounds, 2-Amino-2-methyldodec-11-enoic acid has a longer carbon chain, which can influence its physical properties and reactivity. The presence of the double bond in the dodec-11-enoic acid chain also adds to its uniqueness, potentially affecting its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
6322-52-7 |
|---|---|
Molekularformel |
C13H25NO2 |
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
2-amino-2-methyldodec-11-enoic acid |
InChI |
InChI=1S/C13H25NO2/c1-3-4-5-6-7-8-9-10-11-13(2,14)12(15)16/h3H,1,4-11,14H2,2H3,(H,15,16) |
InChI-Schlüssel |
NIZDOMFZGSADGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCC=C)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



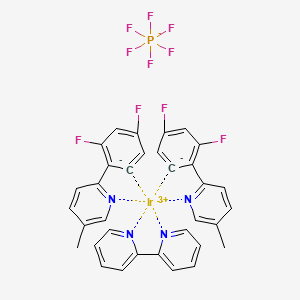
![cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13910145.png)
![6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid](/img/structure/B13910148.png)
![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)

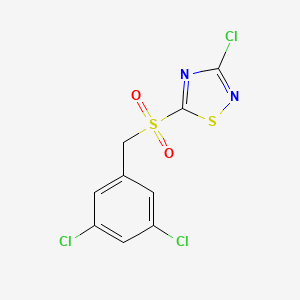
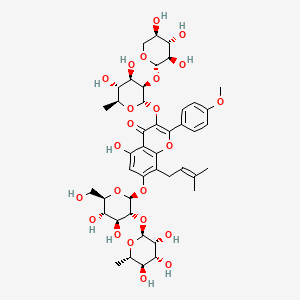
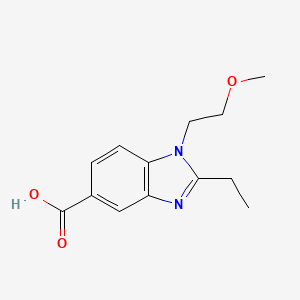
![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)
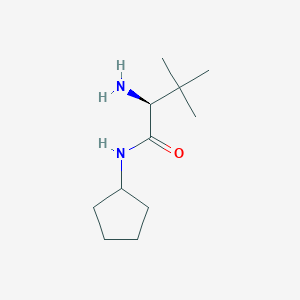


![O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)
